![molecular formula C7H6ClN3OS B1473256 4-Cloro-5-(metilsulfinil)-7H-pirrolo[2,3-D]pirimidina CAS No. 1389264-16-7](/img/structure/B1473256.png)

4-Cloro-5-(metilsulfinil)-7H-pirrolo[2,3-D]pirimidina

Descripción general

Descripción

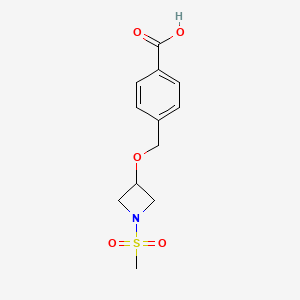

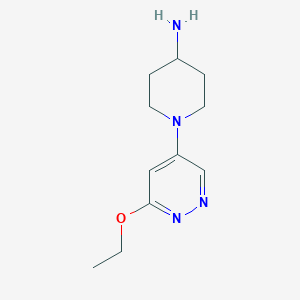

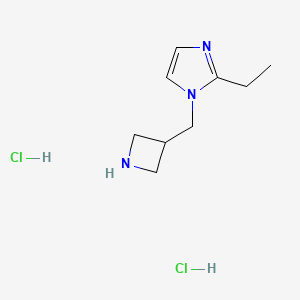

4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine (4-CMS-PP) is a small molecule which has been studied for its potential applications in the field of medicinal chemistry. It is a heterocyclic compound composed of two rings, a pyrrolo[2,3-d]pyrimidine and a chloro-methylsulfinyl group. 4-CMS-PP has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-cancer properties. In the past few years, 4-CMS-PP has become increasingly popular among researchers due to its potential applications in drug design and development.

Mecanismo De Acción

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives have been reported to inhibit cdk2 , a cyclin-dependent kinase involved in cell cycle regulation .

Mode of Action

Related compounds like pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives are known to inhibit cdk2, thereby affecting cell cycle progression .

Biochemical Pathways

Inhibition of cdk2 by similar compounds can disrupt the cell cycle, affecting downstream processes such as dna replication and cell division .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Result of Action

Similar compounds that inhibit cdk2 can induce cell cycle arrest, leading to apoptosis or programmed cell death .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine in laboratory experiments include its low toxicity and high solubility in aqueous and organic solvents. Additionally, 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine is relatively inexpensive and can be synthesized in a few steps. However, there are some limitations to using 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine in laboratory experiments. For example, 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine is not very stable and can easily degrade in the presence of light or heat. Additionally, the mechanism of action of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine is not yet fully understood, making it difficult to predict its biological activity.

Direcciones Futuras

There are many potential future directions for the research and development of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine. For example, further research is needed to better understand the mechanism of action of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine and to develop new compounds with improved therapeutic properties. Additionally, more studies are needed to explore the potential applications of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Finally, further research is needed to explore the potential of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine as an antioxidant and to identify new uses for this molecule.

Aplicaciones Científicas De Investigación

Potencial Terapéutico

Las pirido[2,3-d]pirimidinas han demostrado un amplio espectro de actividades terapéuticas . Se han utilizado en el desarrollo de nuevas terapias, como lo demuestra la gran cantidad de publicaciones, estudios y ensayos clínicos .

Agentes Anticancerígenos

Las pirido[2,3-d]pirimidinas se han estudiado como posibles agentes anticancerígenos . Se han utilizado para dirigirse a diversas proteínas relacionadas con el cáncer, incluidas la tirosina quinasa, las proteínas quinasas reguladas extracelularmente – quinasa ABL, la fosfatidilinositol-3 quinasa, el objetivo mamífero de la rapamicina, las proteínas quinasas activadas por mitógenos p38, BCR-ABL, la dihidrofolato reductasa, la quinasa dependiente de ciclina, la fosfodiesterasa, KRAS y los receptores del factor de crecimiento de fibroblastos .

Actividad Antibacteriana

Además de sus propiedades anticancerígenas, las pirido[2,3-d]pirimidinas también han mostrado actividad antibacteriana .

Actividad Depresora del SNC

Las pirido[2,3-d]pirimidinas se han estudiado por su actividad depresora del SNC .

Actividad Anticonvulsiva

Estos compuestos también se han explorado por sus propiedades anticonvulsivas .

Actividad Antipirética

Las pirido[2,3-d]pirimidinas han demostrado actividad antipirética .

Propiedades

IUPAC Name |

4-chloro-5-methylsulfinyl-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3OS/c1-13(12)4-2-9-7-5(4)6(8)10-3-11-7/h2-3H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFWLFQVXDPMHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CNC2=C1C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dispiro[3.1.3(6).1(4)]decan-2-amine hydrochloride](/img/structure/B1473174.png)